molecular formula C7H10N2O B14772633 2-Dimethylaminopyridin-4-ol

2-Dimethylaminopyridin-4-ol

Cat. No.: B14772633
M. Wt: 138.17 g/mol
InChI Key: DDACVYQISSURJG-UHFFFAOYSA-N
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Description

2-Dimethylaminopyridin-4-ol is an organic compound with the molecular formula C7H10N2O. It is a derivative of pyridine, featuring a dimethylamino group at the 2-position and a hydroxyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Dimethylaminopyridin-4-ol typically involves the reaction of 2-chloropyridine with dimethylamine, followed by hydrolysis to introduce the hydroxyl group at the 4-position. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Dimethylaminopyridin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Dimethylaminopyridin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Dimethylaminopyridin-4-ol involves its ability to act as a nucleophile due to the presence of the dimethylamino group. This nucleophilicity allows it to participate in various chemical reactions, including nucleophilic substitution and catalysis. The hydroxyl group at the 4-position also contributes to its reactivity by forming hydrogen bonds and facilitating interactions with other molecules .

Comparison with Similar Compounds

Uniqueness: 2-Dimethylaminopyridin-4-ol is unique due to the presence of both the dimethylamino and hydroxyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical reactions and applications .

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

2-(dimethylamino)-1H-pyridin-4-one

InChI

InChI=1S/C7H10N2O/c1-9(2)7-5-6(10)3-4-8-7/h3-5H,1-2H3,(H,8,10)

InChI Key

DDACVYQISSURJG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=O)C=CN1

Origin of Product

United States

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